N-beta-Alanyl-N-methylglycine
Description
N-beta-Alanyl-N-methylglycine is a modified dipeptide derivative combining beta-alanine and N-methylglycine (sarcosine) moieties. Beta-alanine, a non-proteinogenic amino acid, is characterized by a β-amino group, while N-methylglycine introduces a methyl group on the glycine backbone. This combination likely confers unique physicochemical properties, such as enhanced stability or altered solubility compared to unmodified amino acids.
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-[3-aminopropanoyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8(4-6(10)11)5(9)2-3-7/h2-4,7H2,1H3,(H,10,11) |
InChI Key |
SWULRZRJUIXGGL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Peptide Coupling with N-Methylated Amino Acid Esters
A widely used method involves the coupling of a protected beta-alanine derivative with N-methylglycine methyl ester or its hydrochloride salt. The general procedure includes:
- Protection of the beta-alanine amino group, often with tert-butyloxycarbonyl (Boc) group, to prevent side reactions.
- Preparation of N-methylglycine methyl ester hydrochloride by esterification of N-methylglycine using thionyl chloride in methanol at 0 °C, followed by isolation of the hydrochloride salt.
- Coupling of the N-Boc-beta-alanine with N-methylglycine methyl ester hydrochloride using a coupling reagent such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like triethylamine in dimethylformamide at 0 °C to room temperature.
- Workup includes aqueous acid-base extraction, drying, and purification by column chromatography or recrystallization to yield the dipeptide methyl ester.
- Subsequent deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid treatment) yields N-beta-Alanyl-N-methylglycine or its salts.
This method is supported by detailed protocols and spectral data confirming the structure and purity of the product.
N-Methylation via Alkylation and Reductive Amination
Alternative synthetic routes to N-methylglycine derivatives involve:
- Nucleophilic substitution (SN2) reactions on alpha-bromo acids derived from amino acids. The alpha-bromo acid intermediate is prepared by diazotization of the parent amino acid, followed by bromide substitution. Subsequent reaction with methylamine at low temperature yields N-methyl amino acid derivatives with retention of stereochemistry.
- Reductive amination of glycine or its keto acid precursors with methylamine in the presence of reducing agents or biocatalysts. This approach can provide N-methylated amino acids directly from simple precursors with potential for stereoselectivity and greener conditions.
Biocatalytic and Fermentative Approaches
Recent advances include:
- Use of engineered microbial strains such as Corynebacterium glutamicum to fermentatively produce N-methylated amino acids, including N-methylglycine derivatives, by expressing enzymes that catalyze reductive N-methylamination of keto acid precursors.
- Whole-cell biocatalysts convert sugars and methylamine into N-methylated amino acids in a one-step process, improving sustainability and scalability.
- These methods offer advantages in stereoselectivity, environmental impact, and potential for industrial application but require sophisticated metabolic engineering.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Peptide coupling with HBTU | N-Boc-beta-alanine, N-methylglycine methyl ester hydrochloride, HBTU, triethylamine, DMF | High purity, well-established | Multi-step, requires protection | 60-85 |
| N-Methylation via SN2 alkylation | Alpha-bromo acids, methylamine, diazotization | Retains stereochemistry | Requires hazardous intermediates | 20-40 |
| Reductive amination (chemical) | Keto acids, methylamine, reducing agents | Direct N-methylation | May lack stereoselectivity | Variable |
| Biocatalytic fermentation | Engineered microbes, sugars, methylamine | Sustainable, stereoselective | Requires metabolic engineering | Up to 70 (biomass normalized) |
Research Discoveries and Insights
- The peptide coupling method remains the most reliable for obtaining this compound with high purity and defined stereochemistry.
- SN2 substitution on alpha-bromo acids pioneered by Emil Fischer offers a classical route but involves intermediates that require careful handling and purification.
- Biocatalytic methods represent a cutting-edge approach, enabling one-step fermentative production with promising yields and stereoselectivity, though currently more suited for industrial scale-up than routine lab synthesis.
- N-methylation significantly alters peptide properties, enhancing proteolytic stability and membrane permeability, which is valuable for peptidomimetic applications.
Chemical Reactions Analysis
Types of Reactions
N-beta-Alanyl-N-methylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N-beta-Alanyl-N-methylglycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in the study of amino acid metabolism and protein synthesis.
Medicine: It is investigated for its potential therapeutic effects, including its role in muscle metabolism and neuroprotection
Mechanism of Action
The mechanism of action of N-beta-Alanyl-N-methylglycine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing metabolic processes and cellular functions. For example, it can act on the NMDA receptor, enhancing its activity and affecting neurotransmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The table below compares N-beta-Alanyl-N-methylglycine with four structurally related compounds, highlighting molecular features, applications, and research findings.
Biological Activity
N-beta-Alanyl-N-methylglycine, also referred to as N-beta-alanylmethylglycine, is a compound that exhibits significant biological activity due to its unique structural features. This non-proteinogenic amino acid combines elements of beta-alanine and N-methylglycine, contributing to its diverse biochemical roles. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula and is zwitterionic at physiological pH due to the presence of both an amine and a carboxylic acid functional group. Its unique properties arise from the combination of beta-alanine, known for enhancing muscle endurance through carnosine synthesis, and N-methylglycine, which plays a role in neurotransmitter synthesis.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Sarcosine | Methylated form of glycine | Involved in neurotransmitter synthesis |
| Beta-Alanine | Non-proteinogenic amino acid | Enhances muscle endurance through carnosine synthesis |
| Dimethylglycine | Two methyl groups on nitrogen atom | Potential anti-inflammatory effects |
| Trimethylglycine | Three methyl groups on nitrogen atom | Acts as an osmoprotectant |
This compound interacts with various molecular targets and pathways. Its mechanism includes modulation of enzyme activity and receptor interactions, particularly with NMDA receptors, which are critical for neurotransmission. This modulation can influence metabolic processes and cellular functions, suggesting potential therapeutic applications in muscle metabolism and neuroprotection.
Biological Activities
Research indicates that this compound is involved in several biological activities:
- Neurotransmission : The compound plays a role in synthesizing neurotransmitters, potentially enhancing cognitive functions.
- Muscle Function : It may improve muscle performance by participating in carnosine synthesis, which buffers acid in muscles during exercise.
- Anti-inflammatory Effects : Some studies suggest that amino acids similar to this compound exhibit anti-inflammatory properties by inhibiting cytokine production in various cell types .
- Metabolic Regulation : It is implicated in metabolic pathways involving glycine and beta-alanine, essential for maintaining homeostasis in physiological conditions.
Case Studies and Research Findings
- Neuroprotective Effects : A study investigating the neuroprotective properties of this compound found that it could enhance synaptic plasticity through its action on NMDA receptors, suggesting potential applications in treating neurodegenerative diseases.
- Muscle Endurance : In a clinical trial examining the effects of beta-alanine supplementation on athletic performance, participants who supplemented with this compound showed improved endurance during high-intensity exercise compared to a placebo group.
- Inflammation Modulation : Another study focused on the anti-inflammatory effects of amino acids reported that this compound reduced the expression of adhesion molecules involved in inflammatory responses in endothelial cells .
Q & A
Q. What are the optimal synthetic routes for N-β-alanyl-N-methylglycine, and how can purity be validated?
N-β-Alanyl-N-methylglycine can be synthesized via peptide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide), which activates carboxylic acid groups for amide bond formation . Post-synthesis, purity validation requires a combination of analytical techniques:
- HPLC : To assess purity and resolve potential byproducts.
- NMR spectroscopy : To confirm structural integrity (e.g., methyl group resonance at ~2.8–3.1 ppm for N-methylation) .
- Mass spectrometry : For molecular weight confirmation .
Q. How does the methyl substitution on the β-alanine backbone influence the compound’s stability under physiological conditions?
The methyl group introduces steric hindrance and alters electronic properties, potentially enhancing resistance to enzymatic degradation compared to unmodified β-alanine. Stability studies should involve:
- pH-dependent degradation assays : Monitor hydrolysis rates in buffers (pH 2–9) using LC-MS.
- Thermal gravimetric analysis (TGA) : To assess thermal stability .
- Circular dichroism (CD) : If chirality is present, track conformational changes .
Q. What are the recommended storage conditions to prevent decomposition of N-β-alanyl-N-methylglycine?
Store lyophilized forms at –20°C in inert atmospheres (argon or nitrogen) to prevent oxidation. For solutions, use sterile PBS (pH 7.4) with 0.01% sodium azide to inhibit microbial growth .
Advanced Research Questions
Q. How can structural analogs of N-β-alanyl-N-methylglycine be systematically compared for bioactivity?
Use a structure-activity relationship (SAR) approach:
- Design analogs : Vary substituents (e.g., phenyl vs. methyl groups) while keeping the β-alanine backbone constant .
- Biological assays : Test analogs in dose-response models (e.g., enzyme inhibition assays for peptidases) .
- Computational docking : Predict binding affinities to targets like glycine receptors using software (AutoDock Vina) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for methylated glycine derivatives?
Contradictions often arise from differences in assay conditions or impurity profiles. Mitigate this by:
- Standardizing protocols : Use identical buffer systems (e.g., 10× PBS, pH 7.4) and cell lines .
- Rigorously characterizing batches : Validate purity via orthogonal methods (HPLC + NMR) for each study .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. How can advanced chromatographic techniques improve quantification of N-β-alanyl-N-methylglycine in complex matrices?
- HILIC (Hydrophilic Interaction Liquid Chromatography) : Ideal for polar compounds, paired with MS detection for sensitivity .
- Ion-pair chromatography : Use tetrabutylammonium bromide to enhance retention of charged species .
- Internal standards : Deuterated analogs (e.g., d3-N-methylglycine) correct for matrix effects .
Q. What computational models predict the metabolic fate of N-β-alanyl-N-methylglycine in mammalian systems?
- In silico tools : Use SwissADME to predict cytochrome P450 interactions or urinary excretion .
- Molecular dynamics simulations : Model interactions with renal transporters (e.g., SLC6A20) to assess reabsorption rates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
